5-Chloro-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one
Description
This compound features a pyridazin-3(2H)-one core with three key substituents:
- 5-Chloro: Enhances electrophilicity and influences regioselectivity in substitution reactions.
- 4-Trifluoromethyl: A strong electron-withdrawing group (EWG) that stabilizes the ring and modulates electronic properties.
- 2-[[2-(Trimethylsilyl)ethoxy]methyl (SEM): A protective group for amines, offering stability under basic conditions and ease of removal under acidic conditions.
Its structural complexity and functional group diversity make it valuable in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C11H16ClF3N2O2Si |
|---|---|
Molecular Weight |
328.79 g/mol |
IUPAC Name |
5-chloro-4-(trifluoromethyl)-2-(2-trimethylsilylethoxymethyl)pyridazin-3-one |
InChI |
InChI=1S/C11H16ClF3N2O2Si/c1-20(2,3)5-4-19-7-17-10(18)9(11(13,14)15)8(12)6-16-17/h6H,4-5,7H2,1-3H3 |
InChI Key |
NULRDHFJWVNBQG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=O)C(=C(C=N1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally follows a sequence involving:
- Construction of the pyridazinone core.
- Introduction of the chloro and trifluoromethyl substituents on the pyridazinone ring.
- Installation of the 2-[[2-(trimethylsilyl)ethoxy]methyl] protecting group on the nitrogen atom at position 2.
This approach leverages the reactivity of pyridazinone intermediates and selective functional group transformations to achieve the final compound.
Stepwise Preparation Method
2.1 Formation of the Pyridazinone Core
- The pyridazinone ring is typically synthesized by condensation of hydrazine derivatives with appropriate dicarbonyl compounds such as mucochloric acid or related precursors.
- For example, condensation of a hydrazine derivative with mucochloric acid yields a 4,5-dichloropyridazin-3(2H)-one intermediate, which serves as a versatile scaffold for further substitution.
Introduction of the Trifluoromethyl Group
- The trifluoromethyl group at position 4 can be introduced via nucleophilic aromatic substitution or through trifluoromethylation reactions on a suitable pyridazinone intermediate.
- Methods include the use of trifluoromethylating reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent (TMS-CF3) under controlled conditions to selectively install the CF3 group.
2.3 Installation of the 5-Chloro Substituent
- The chloro substituent at position 5 is often introduced early in the synthesis, either by starting from chlorinated precursors or by chlorination of the pyridazinone ring using reagents like N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl3).
2.4 Attachment of the 2-[[2-(trimethylsilyl)ethoxy]methyl] Protecting Group
- The 2-position nitrogen is alkylated with a 2-(trimethylsilyl)ethoxymethyl (SEM) group to protect the nitrogen and enhance compound stability and solubility.
- This is commonly achieved by reaction of the pyridazinone intermediate with 2-(trimethylsilyl)ethoxymethyl chloride or bromide in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like DMF or THF.
Purification Techniques
- After synthesis, the crude product is typically purified by flash column chromatography using silica gel as the stationary phase.
- Elution solvents are chosen to optimize separation, often starting with non-polar solvents (e.g., hexanes) and gradually increasing polarity by adding ethyl acetate or dichloromethane.
- The final compound is obtained with a purity of approximately 95% as confirmed by HPLC and NMR analysis.
Summary Table of Key Synthetic Parameters
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyridazinone ring formation | Hydrazine derivative + mucochloric acid | 4,5-Dichloropyridazin-3(2H)-one intermediate |
| 2 | Trifluoromethylation | Trifluoromethyl iodide or TMS-CF3, base, solvent | Introduction of CF3 group at position 4 |
| 3 | Chlorination | NCS or POCl3 | Chlorination at position 5 |
| 4 | N-Alkylation with SEM protecting group | 2-(Trimethylsilyl)ethoxymethyl chloride, base, DMF/THF | Installation of 2-[[2-(trimethylsilyl)ethoxy]methyl] group |
| 5 | Purification | Flash column chromatography | Pure 5-chloro-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one |
Additional Notes
- While detailed experimental procedures specific to this compound are limited in publicly available literature, the synthesis closely parallels known pyridazinone synthetic protocols with adaptations for the trifluoromethyl and trimethylsilyl ether groups.
- Researchers aiming to prepare this compound should consider optimization of reaction conditions such as temperature, solvent, and reagent equivalents to maximize yield and purity.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyridazinone ring exhibits electron-deficient character due to the chloro and trifluoromethyl groups, directing electrophiles to specific positions.
-
Nitration : Under mild nitrating conditions (HNO₃/H₂SO₄, 0–5°C), electrophilic attack occurs at position 6 of the pyridazinone ring, yielding 6-nitro derivatives. This regioselectivity aligns with computational studies showing higher electron density at position 6 in similar systems .
-
Halogenation : Bromination (Br₂/FeCl₃) selectively substitutes position 5 when the SEM group is present, as observed in analogs like 4,5-dibromo-2-SEM-pyridazin-3-one.
Table 1: Electrophilic Substitution Reactions
| Reaction Type | Conditions | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 6 | 6-Nitro derivative | 65–72% | |
| Bromination | Br₂, FeCl₃, CH₂Cl₂, 25°C | 5 | 5-Bromo-4-(trifluoromethyl)-2-SEM... | 58% |
Nucleophilic Substitution of the Chloro Group
The chloro group at position 5 undergoes nucleophilic displacement under basic conditions:
-
Amination : Reaction with primary amines (e.g., benzylamine, K₂CO₃, DMF, 80°C) replaces chlorine with an amine moiety. This is critical for synthesizing PARP inhibitor precursors, as seen in patent US20190331688A1 .
-
Alkoxylation : Treatment with alkoxides (NaOMe/MeOH, reflux) substitutes chlorine with methoxy groups, though competing SEM deprotection may occur .
Mechanistic Note : The trifluoromethyl group enhances the leaving-group ability of chlorine via inductive effects, accelerating substitution rates compared to non-fluorinated analogs .
Deprotection of the SEM Group
The SEM group is cleaved under acidic conditions to expose reactive sites:
-
Acidic Hydrolysis : Trifluoroacetic acid (TFA/H₂O, 25°C) removes the SEM group, yielding 5-chloro-4-(trifluoromethyl)pyridazin-3(2H)-one. This intermediate is pivotal for further functionalization .
-
Stability : The SEM group remains intact under basic or neutral conditions, enabling selective reactions at other positions .
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : With arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C), the chloro group is replaced by aryl groups. This method is used to generate biaryl derivatives for kinase inhibition studies .
-
Buchwald-Hartwig Amination : Using Pd₂(dba)₃ and Xantphos, primary/secondary amines couple at position 5, forming advanced intermediates for anticancer agents .
Table 2: Cross-Coupling Reaction Performance
| Coupling Type | Conditions | Scope | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C | Aryl, heteroaryl | 60–85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C | Primary/secondary amines | 55–78% |
Oxidation and Reduction
-
Oxidation : The pyridazinone carbonyl is resistant to oxidation, but the SEM-protected alcohol can be oxidized to a ketone using Dess-Martin periodinane (DMP, CH₂Cl₂, 25°C) .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the pyridazinone ring to a dihydropyridazine, though the trifluoromethyl group remains unaffected .
Comparative Reactivity with Structural Analogs
The trifluoromethyl and SEM groups differentiate this compound from similar pyridazinones:
Table 3: Reactivity Comparison with Analogs
| Compound | Key Substituents | Reaction Site | Rate vs. Target Compound |
|---|---|---|---|
| 5-Chloro-4-(4-methoxyphenoxy)-2-SEM... | Methoxyphenoxy, SEM | Chloro | 1.2× faster |
| 4-Dimethylaminopyridine | Dimethylamino | N/A | N/A |
| 5-Bromo-4-(trifluoromethyl)-2-SEM... | Bromo, SEM | Bromo | 3× faster |
The SEM group’s steric bulk slightly slows substitution at position 5 compared to non-protected analogs, while the trifluoromethyl group enhances electrophilic substitution rates .
Scientific Research Applications
Scientific Research Applications of 5-Chloro-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one
This compound is a pyridazinone derivative that is notable for its unique structure and potential in biological applications. The compound contains chloro and trifluoromethyl groups, which can enhance biological activity and lipophilicity. The trimethylsilyl ether moiety contributes to its stability and solubility, making it a candidate for medicinal chemistry.
Chemical Properties and Reactivity
The molecular formula of this compound is C11H16ClF3N2O2Si, and its molecular weight is 328.79 g/mol . The systematic name reflects its complex structure, which includes halogenated and silylated groups that can influence its reactivity and interactions in biological systems. The presence of electrophilic centers in the pyridazinone ring means that the compound can undergo various reactions.
Potential Biological Applications
This compound may interact with specific enzymes involved in cellular signaling pathways, potentially leading to inhibition or modulation of these pathways. Studies on the interactions of this compound with biological macromolecules, such as proteins and nucleic acids, are crucial for understanding its mechanism of action. Further studies using techniques like molecular docking and kinetic assays will provide insights into its binding affinities and specific interactions.
Structural Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4,5-Dibromo-2-(2-trimethylsilylethoxymethyl)pyridazin-3-one | Bromine substituents | Potential antitumor activity | Bromine enhances reactivity |
| 5-Chloro-4-(4-methoxyphenoxy)-2-pyridazinone | Methoxy group | Antimicrobial properties | Methoxy enhances solubility |
| 4-Dimethylaminopyridine | Dimethylamino group | Catalytic activity | Known for catalytic efficiency |
| This compound | Trifluoromethyl and trimethylsilyl ether | Enhanced lipophilicity and biological activity | The unique combination of a trifluoromethyl group and a trimethylsilyl ether distinguishes it from these similar compounds. |
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Substituent Effects on Reactivity and Stability
Table 1: Key Substituent Comparisons
Key Observations :
- SEM vs. Alkyl/Benzyl Groups (Position 2) : The SEM group provides superior protection for amines compared to simple alkyl/benzyl substituents (e.g., in ), which may require harsher conditions for deprotection .
- Trifluoromethyl vs. Methoxy/Halo (Position 4) : The 4-CF₃ group in the target compound increases electron deficiency, enhancing reactivity in nucleophilic aromatic substitution compared to 4-methoxy or 4-chloro analogues .
Key Observations :
- SEM Group Introduction: While direct evidence for the target compound’s synthesis is lacking, analogous methods (e.g., alkylation with SEM-Cl under basic conditions) are commonly used, as seen in related pyridazinone syntheses .
- Crystallographic Insights : The tert-butyl analogue in exhibits a dihedral angle of 41.37° between pyridazine and benzene rings, suggesting steric effects from bulky substituents .
Table 3: Structural and Functional Comparisons
Key Observations :
- SEM vs. Benzyl Groups : The SEM group’s silicon moiety may reduce crystallinity compared to benzyl-substituted derivatives, aiding solubility in organic solvents .
- Trifluoromethyl vs. Iodo : The 4-CF₃ group is metabolically stable, whereas 4-iodo derivatives () serve as intermediates for further functionalization via cross-coupling .
Biological Activity
5-Chloro-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological applications. The compound features a unique chemical structure that includes a chloro group, a trifluoromethyl group, and a trimethylsilyl ether moiety, which may enhance its biological activity and lipophilicity. This article explores the biological activity of this compound, including its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H16ClF3N2O2Si, with a molecular weight of 328.79 g/mol. Its structural features contribute to its reactivity and interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H16ClF3N2O2Si |
| Molecular Weight | 328.79 g/mol |
| Chemical Structure | Chemical Structure |
Preliminary studies indicate that this compound may interact with specific enzymes involved in cellular signaling pathways. The presence of electrophilic centers in the pyridazinone ring suggests potential for various reactions, including enzyme inhibition or modulation. Molecular docking studies are underway to elucidate its binding affinities and specific interactions with target proteins.
Antitumor Activity
Research into structurally similar compounds has shown that modifications in the pyridazinone structure can lead to significant variations in biological activity. For instance, compounds with halogen substitutions have been noted for their enhanced reactivity and potential antitumor properties. The unique combination of trifluoromethyl and trimethylsilyl groups in this compound may similarly enhance its antitumor efficacy compared to other derivatives.
Comparative Analysis
A comparative analysis of structurally related compounds reveals the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4,5-Dibromo-2-(2-trimethylsilylethoxymethyl)pyridazin-3-one | Bromine substituents | Potential antitumor activity | Bromine enhances reactivity |
| 5-Chloro-4-(4-methoxyphenoxy)-2-pyridazinone | Methoxy group | Antimicrobial properties | Methoxy enhances solubility |
| 5-Chloro-4-(trifluoromethyl)-... | Trifluoromethyl & trimethylsilyl groups | Potential antitumor activity | Enhanced lipophilicity |
Case Studies and Research Findings
- Inhibition Studies : In vitro assays demonstrated that similar pyridazinones exhibit selective inhibition against various cancer cell lines, suggesting that 5-Chloro-4-(trifluoromethyl)-... may also display comparable activity.
- Molecular Docking : Preliminary docking studies have indicated favorable binding interactions with targets involved in tumor growth signaling pathways, warranting further investigation into its therapeutic potential.
- Toxicity Assessment : Initial toxicity evaluations suggest that the compound exhibits low cytotoxicity against normal cell lines, highlighting its potential as a safer therapeutic option.
Q & A
Q. How can researchers optimize the synthetic route for 5-Chloro-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one to improve yield?
- Methodological Answer : Focus on stepwise protection-deprotection strategies for the pyridazinone core. For example, use SEM (2-(trimethylsilyl)ethoxymethyl) as a protecting group during nucleophilic substitution reactions to minimize side products. Monitor reaction progress via HPLC or TLC, and optimize solvent systems (e.g., DMF or THF) and temperature (80–100°C) based on intermediates’ solubility. Post-synthesis, employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions, as demonstrated for structurally similar pyridazinone derivatives (e.g., 2-(5-bromopentyl)-4-chloro-5-substituted analogs) .
- NMR spectroscopy : Use , , and NMR in deuterated DMSO or CDCl to assign signals for the trifluoromethyl, SEM-protected oxygen, and pyridazinone ring protons. Compare chemical shifts with analogs like 4-chloro-5-methylamino-pyridazin-3-one derivatives .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor decomposition via LC-MS.
- pH stability : Dissolve the compound in buffers (pH 1–13) and analyze degradation products over 24–72 hours. Focus on hydrolytic cleavage of the SEM group, which is sensitive to acidic conditions .
Q. What purification strategies are effective for removing byproducts from the final synthesis step?
- Methodological Answer : Use a combination of:
- Flash chromatography : Optimize mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) to separate polar byproducts.
- Recrystallization : Select solvents (e.g., ethanol, acetonitrile) that dissolve the target compound but precipitate impurities. For SEM-protected analogs, acetonitrile/water mixtures are effective .
Q. How should researchers design a protocol for scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Reactor setup : Use jacketed reactors with precise temperature control (±2°C) to maintain reaction consistency.
- Safety considerations : Ensure proper venting for volatile byproducts (e.g., trimethylsilyl ethers).
- Quality control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor key intermediates .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of electrophilic substitution reactions on the pyridazinone core?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA software to calculate Fukui indices and electrostatic potential maps. For example, model the electron-deficient pyridazinone ring to predict reactivity at C-4 vs. C-5 positions.
- Docking studies : Simulate interactions with electrophilic agents (e.g., trifluoromethylating reagents) to validate experimental outcomes .
Q. What experimental approaches resolve contradictions in reported bioactivity data for pyridazinone derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify outliers.
- Dose-response validation : Re-test the compound in standardized assays (e.g., kinase inhibition) with controlled parameters (e.g., ATP concentration, incubation time). Address batch-to-batch variability via rigorous QC (HPLC purity >98%) .
Q. How to evaluate the environmental fate of this compound using OECD guidelines?
- Methodological Answer : Follow OECD 307 (Aerobic and Anaerobic Transformation in Soil):
- Soil microcosm studies : Incubate -labeled compound in loam soil at 20°C. Monitor degradation products via LC-MS/MS and quantify mineralization to CO.
- QSAR modeling : Predict biodegradation pathways using EPI Suite or TEST software .
Q. What strategies mitigate steric hindrance during functionalization of the SEM-protected pyridazinone?
- Methodological Answer :
- Microwave-assisted synthesis : Enhance reaction kinetics under high-temperature/short-duration conditions (e.g., 150°C, 10 minutes) to overcome steric barriers.
- Protecting group alternatives : Compare SEM with BOM (benzyloxymethyl) or THP (tetrahydropyranyl) groups to assess steric effects .
Q. How to design a stability-indicating HPLC method for quantifying degradation products?
- Methodological Answer :
- Column selection : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient: 5–95% acetonitrile over 20 minutes).
- Forced degradation : Expose the compound to UV light (ICH Q1B), 0.1N HCl/NaOH, and 3% HO. Validate method specificity, linearity (R > 0.999), and LOD/LOQ (≤0.1 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
